2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide
Description
2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure comprises a benzamide core with a 2-bromoacetyl amino group at the ortho position of the benzene ring and N-cyclohexyl-N-methyl substituents on the amide nitrogen. The cyclohexyl and methyl groups contribute to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
For example, 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (a structural analog) is synthesized via similar methods, highlighting the versatility of bromoacetylated benzamides in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-19(12-7-3-2-4-8-12)16(21)13-9-5-6-10-14(13)18-15(20)11-17/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQYCOHYFHSHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide is a chemical compound with significant potential in biological research, particularly in proteomics and medicinal chemistry. Its unique structure, which includes a bromoacetyl group, suggests various applications in targeting specific biomolecules and modulating protein activity.
Chemical Structure and Properties
The molecular formula for this compound is C15H19BrN2O2. The compound features a bromoacetyl moiety that enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and acylation processes. This reactivity is crucial for its potential applications in biological systems.
Potential Applications
- Proteomics Research : The ability of this compound to target cysteine residues may facilitate the identification of proteins that interact closely within a cellular environment. This could lead to insights into various biological processes and disease mechanisms.
- Drug Development : By modulating protein activity through covalent modification, this compound could serve as a lead compound for designing new drugs aimed at specific targets within the proteome.
- Cross-Linking Studies : The compound's reactivity allows it to be used as a cross-linker in biochemical assays, helping researchers map out protein interactions and understand complex cellular networks.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds to highlight its unique properties and potential advantages.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide | C17H17BrN2O2 | Increased lipophilicity due to benzyl group |
| 4-[(2-Bromoacetyl)amino]-N-methylbenzamide | C10H11BrN2O2 | Substituent at position 4 affects reactivity |
| This compound | C15H19BrN2O2 | Cyclohexyl group alters steric properties |
Case Studies and Research Findings
Although specific case studies directly involving this compound are scarce, related compounds have been investigated extensively. For instance:
- Covalent Modifiers : Research on similar bromoacetyl compounds has demonstrated their effectiveness in covalently modifying target proteins, leading to altered enzymatic activities and cellular responses.
- Protein Interaction Studies : Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have been employed to study binding affinities between bromoacetyl derivatives and various proteins, showcasing their utility in elucidating protein functions.
Comparison with Similar Compounds
Key Observations :
- The bromoacetyl group in the target compound and 4-[(2-Bromoacetyl)amino]-N-butylbenzamide enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
- The chlorobenzoyl derivative () exhibits higher molecular weight and rigidity due to aromatic stacking, which may favor binding to hydrophobic pockets in enzymes .
Bromoacetyl-Containing Analogs
- 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (): This compound shares the bromoacetyl group with the target molecule but uses a simpler N-butyl chain. Its XLogP3 of 2.4 suggests moderate lipophilicity, suitable for cell penetration. Such analogs are often explored as kinase inhibitors or protease modifiers .
- 3-[Bis(2-chloroethyl)amino]-N-[2-(bromoacetyl)phenyl]-4-methylbenzamide (): This structurally complex derivative combines bromoacetyl and chloroethyl groups, likely enhancing alkylating activity. However, the chloroethyl moieties increase toxicity risks, as indicated by its safety data sheet (GHS hazard classification) .
Substitution Effects on Reactivity
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl and tertiary-butyl groups enable hydrogen bonding and steric shielding, respectively. Unlike bromoacetylated compounds, this derivative lacks electrophilic reactivity, making it more suitable as a directing group in metal-catalyzed C–H functionalization .
- 4-Bromo-N-(2-nitrophenyl)benzamide (): The nitro and bromo substituents enhance electron-withdrawing effects, stabilizing negative charge in transition states during nucleophilic aromatic substitution. This contrasts with the bromoacetyl group’s covalent reactivity .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide generally involves:
- Formation of the benzamide core with cyclohexyl and methyl substituents on the amide nitrogen.
- Introduction of the bromoacetylamino moiety via acylation using bromoacetyl derivatives.
- Bromination reactions to install the bromine atom at the appropriate position.
Preparation of the N-cyclohexyl-N-methylbenzamide Intermediate
A key intermediate in the synthesis is N-cyclohexyl-N-methylbenzamide, which can be prepared by:
- Reacting benzoyl chloride with N-methylcyclohexylamine under controlled conditions.
- The use of inert solvents such as tetraline or absence of solvent at elevated temperatures (200–280 °C) can facilitate the reaction.
- The reaction is typically carried out with careful temperature control to prevent decomposition of sensitive intermediates.
This method is supported by a patent describing the preparation of related compounds where N-methyl-N-cyclohexylamine reacts with phosphoryl halides to form intermediates used in benzamide synthesis.
Introduction of the Bromoacetyl Group
The bromoacetyl group is introduced via acylation using bromoacetyl bromide or related bromoacetyl derivatives. The process involves:
- Reacting the amide nitrogen of N-cyclohexyl-N-methylbenzamide with bromoacetyl bromide under basic conditions or with a suitable base to neutralize the generated acid.
- The reaction is typically performed in an inert solvent such as dichloromethane or chloroform at low temperatures to control reactivity and minimize side reactions.
- The product is purified by standard organic chemistry techniques such as extraction, washing, drying, and chromatography.
Bromination Techniques Relevant to the Compound
Bromination is a critical step for introducing bromine atoms into organic molecules. Relevant bromination methods include:
- Use of molecular bromine (Br2) in organic solvents like chloroform or carbon tetrachloride at controlled temperatures.
- Radical bromination in the presence of initiators such as benzoyl peroxide under light or heat.
- Regioselective bromination under radical-free conditions to target specific positions on aromatic or aliphatic rings.
These methods are well-documented in the literature and have been applied to similar compounds involving bromination of benzene derivatives and cyclohexyl rings.
Specific Process Example from Patent Literature
A detailed process for related compounds (2-amino-N-cyclohexyl-3,5-dibromo-N-methylbenzylamine) involves:
- Reacting 2-amino-3,5-dibromobenzyl alcohol with N,N',N''-tricyclohexyl-N,N',N''-trimethylphosphoric acid triamide at elevated temperatures (200–280 °C).
- The intermediate triamide is prepared by refluxing N-methyl-N-cyclohexylamine with phosphorus oxychloride, followed by purification steps including extraction and chromatography.
- The reaction can be carried out with or without inert solvents like tetraline.
- The product can be converted into acid addition salts using inorganic or organic acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, citric acid, or maleic acid.
- This process yields the brominated benzylamine derivative in good yield despite the typical thermal instability of benzyl alcohols at high temperatures.
Although this example is for a closely related brominated benzylamine, the principles of high-temperature reaction with phosphoric acid triamide intermediates and subsequent bromination are applicable to the preparation of this compound.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Formation of N-cyclohexyl-N-methylbenzamide | Benzoyl chloride + N-methylcyclohexylamine; 200–280 °C; inert solvent or neat | High temperature promotes reaction; solvent optional | High yield; stable intermediate |
| Preparation of phosphoric acid triamide intermediate | N-methyl-N-cyclohexylamine + phosphorus oxychloride; reflux at 170 °C; purification by chromatography | Intermediate for bromination step | Pure triamide obtained as oil/crystals |
| Bromination / Bromoacetylation | Bromoacetyl bromide or Br2; inert solvent; low temperature; base present | Controls regioselectivity and limits side reactions | High selectivity and yield |
| Conversion to acid addition salts | Treatment with HCl, HBr, H2SO4, citric acid, etc. | Improves stability and pharmacological properties | Stable salt forms obtained |
Research Findings and Considerations
- The use of N,N',N''-tricyclohexyl-N,N',N''-trimethylphosphoric acid triamide as an intermediate is a novel and efficient approach to synthesize brominated benzamide derivatives with good yields.
- Bromination reactions require careful control of temperature and solvents to avoid decomposition and side reactions; radical and ionic bromination methods are both applicable depending on substrate sensitivity.
- The formation of acid addition salts post-synthesis enhances the compound’s stability and potential pharmacological utility.
- Bromination of cyclohexyl and benzamide moieties can be achieved selectively using molecular bromine or bromo-organic reagents under mild conditions, as documented in comprehensive reviews on bromine chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
